molecular formula C13H10F2O B6330242 2-(Benzyloxy)-1,4-difluorobenzene CAS No. 152434-79-2

2-(Benzyloxy)-1,4-difluorobenzene

Cat. No.: B6330242
CAS No.: 152434-79-2
M. Wt: 220.21 g/mol
InChI Key: RJMFCDBACQVFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with benzyl alcohol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluorine atoms or the benzyloxy group, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyl alcohol derivatives or partially fluorinated benzene rings.

    Substitution: Substituted benzyloxybenzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1,4-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Comparison with Similar Compounds

    2-(Benzyloxy)-1,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

    2-(Benzyloxy)-1,4-dibromobenzene: Bromine atoms replace the fluorine atoms.

    2-(Benzyloxy)-1,4-diiodobenzene: Iodine atoms are present instead of fluorine.

Uniqueness: 2-(Benzyloxy)-1,4-difluorobenzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity in certain chemical reactions.

Properties

IUPAC Name

1,4-difluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMFCDBACQVFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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